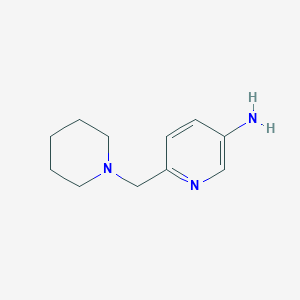

6-(Piperidin-1-ylmethyl)pyridin-3-amine

説明

特性

CAS番号 |

1240619-75-3 |

|---|---|

分子式 |

C11H17N3 |

分子量 |

191.27 g/mol |

IUPAC名 |

6-(piperidin-1-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C11H17N3/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2 |

InChIキー |

XRKUZJCXYPIYHT-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)CC2=NC=C(C=C2)N |

製品の起源 |

United States |

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 6-(Piperidin-1-ylmethyl)pyridin-3-amine

6-(Piperidin-1-ylmethyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core functionalized with a primary amine and a piperidinomethyl substituent. This unique arrangement of functional groups—a basic aromatic amine, a flexible linker, and a saturated secondary amine contained within the piperidine ring—makes it a molecule of significant interest in the field of drug discovery and development. The piperidine moiety is one of the most prevalent N-heterocycles found in pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and pKa, and to serve as a versatile scaffold for interacting with biological targets.[1] Similarly, the aminopyridine structure is a well-established pharmacophore present in numerous approved drugs, often acting as a key hydrogen bond donor and acceptor.[2]

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of 6-(Piperidin-1-ylmethyl)pyridin-3-amine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule as a strategic building block in the design of novel therapeutic agents.

Section 1: Core Physicochemical and Spectroscopic Properties

The utility of a chemical entity in a research and development setting is fundamentally dictated by its physical and chemical properties. This section outlines the key identifiers and characteristics of 6-(Piperidin-1-ylmethyl)pyridin-3-amine.

Key Properties and Identifiers

A summary of the core physicochemical data for 6-(Piperidin-1-ylmethyl)pyridin-3-amine is presented below. This data is essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| IUPAC Name | 6-(Piperidin-1-ylmethyl)pyridin-3-amine | [3] |

| CAS Number | 1240619-75-3; 55403-29-7 | [3][4] |

| Molecular Formula | C₁₁H₁₇N₃ | [4][5] |

| Molecular Weight | 191.27 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 42.15 Ų | [5] |

| Predicted LogP | 1.53 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 2 | [5] |

Spectroscopic Profile

While specific experimental spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. These predictions are critical for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring. The proton between the two nitrogen-containing substituents would likely be the most downfield.

-

Methylene Bridge (-CH₂-): A singlet at approximately δ 3.5-4.0 ppm, integrating to two protons, for the methylene group connecting the pyridine and piperidine rings.

-

Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.4-2.8 ppm) corresponding to the ten protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen (α-protons) would be the most deshielded.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, corresponding to the two protons of the primary amine.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon atoms directly attached to nitrogen atoms will be the most deshielded.

-

Methylene Carbon: A signal around δ 60-65 ppm for the methylene bridge.

-

Piperidine Carbons: Three distinct signals in the aliphatic region (δ 25-55 ppm) for the piperidine ring carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: A pair of medium-to-strong absorption bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[6]

-

C-H Stretch: Multiple bands below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine and methylene groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C and C=N Stretch: Absorption bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.

-

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 191. Key fragmentation patterns would likely involve the loss of the piperidinyl group or cleavage at the benzylic position.

Section 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 6-(Piperidin-1-ylmethyl)pyridin-3-amine is crucial for its practical application and for the design of derivatives.

Retrosynthetic Analysis and Proposed Synthesis

A plausible and efficient synthesis can be designed based on established methodologies for functionalizing pyridine rings. A common strategy involves the nucleophilic substitution of a suitable leaving group on a pyridylmethyl precursor with piperidine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. keyorganics.net [keyorganics.net]

- 4. 6-(piperidin-1-ylmethyl)pyridin-3-amine-1240619-75-3 - Thoreauchem [thoreauchem.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: Synthesis of 6-(Piperidin-1-ylmethyl)pyridin-3-amine

Executive Summary

Target Molecule: 6-(Piperidin-1-ylmethyl)pyridin-3-amine

CAS Registry Number: 1240619-75-3 (and related salts)

Molecular Formula:

This guide details the optimized synthetic pathway for 6-(piperidin-1-ylmethyl)pyridin-3-amine , a critical heterocyclic scaffold often employed in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. The presence of the basic piperidine moiety linked via a methylene bridge to the pyridine ring provides a key solubility-enhancing group and a hydrogen-bond acceptor, while the primary amine at position 3 serves as a versatile handle for amide coupling or Buchwald-Hartwig aminations.

The recommended protocol utilizes a Linear 3-Step Synthesis starting from commercially available 2-methyl-5-nitropyridine . This route is selected for its scalability, cost-effectiveness, and avoidance of unstable aldehyde intermediates common in reductive amination routes.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule based on the stability of the pyridine ring and the lability of the benzylic-like position.

-

Disconnection 1 (Functional Group Interconversion): The primary amine (

) is best installed via the reduction of a nitro group ( -

Disconnection 2 (C-N Bond Formation): The piperidine ring is attached to the methylene bridge. This suggests a nucleophilic substitution (

) of a leaving group (Halide) by piperidine.[1] -

Disconnection 3 (C-H Functionalization): The halomethyl group is derived from the radical halogenation of a methyl group on the electron-deficient pyridine ring.

Strategic Logic:

Retrosynthesis Diagram

Figure 1: Retrosynthetic breakdown of the target molecule highlighting the preservation of the aromatic core.

Detailed Synthetic Pathway

This section outlines the Bromination-Substitution-Reduction route. This approach is superior to reductive amination for this specific substrate because 6-formyl-3-nitropyridine is prone to hydration and polymerization.

Step 1: Radical Bromination of 2-Methyl-5-nitropyridine

Objective: Convert the unreactive methyl group into a reactive electrophile.

-

Reagents: 2-Methyl-5-nitropyridine, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

-

Solvent: Acetonitrile (

) or Trifluorotoluene (greener alternative to -

Mechanism: Wohl-Ziegler radical bromination.

Protocol:

-

Charge a reaction vessel with 2-methyl-5-nitropyridine (1.0 eq) and NBS (1.1 eq) in anhydrous acetonitrile (0.5 M concentration).

-

Add a catalytic amount of radical initiator AIBN (0.05 eq).

-

Heat the mixture to reflux (

) under an inert atmosphere ( -

Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The product, 2-(bromomethyl)-5-nitropyridine , is less polar than the starting material.

-

Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate.

-

Purification: Short silica plug filtration is recommended to remove residual succinimide and unreacted starting material.

Critical Insight: The electron-withdrawing nitro group at position 5 deactivates the ring, preventing electrophilic bromination on the ring itself and favoring the radical mechanism at the benzylic position.

Step 2: Nucleophilic Substitution with Piperidine

Objective: Install the piperidine ring via

-

Reagents: 2-(Bromomethyl)-5-nitropyridine (from Step 1), Piperidine, Potassium Carbonate (

). -

Solvent: DMF or Acetone.

Protocol:

-

Dissolve 2-(bromomethyl)-5-nitropyridine (1.0 eq) in DMF (0.3 M).

-

Add pulverized

(2.0 eq) followed by dropwise addition of piperidine (1.1 eq) at -

Allow the reaction to warm to room temperature and stir for 3–5 hours.

-

Workup: Pour the mixture into ice-water. The product, 2-(piperidin-1-ylmethyl)-5-nitropyridine , often precipitates as a yellow solid. If not, extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water or column chromatography if high purity is required.

Step 3: Chemoselective Reduction of the Nitro Group

Objective: Reduce the nitro group to the primary amine without cleaving the benzylic C-N bond.

-

Reagents: Iron powder (

), Ammonium Chloride ( -

Solvent: Ethanol/Water (3:1).

-

Alternative: Hydrogenation (

, Pd/C) is cleaner but carries a risk of hydrogenolysis (cleaving the benzylic piperidine) if over-exposed. The Fe/NH4Cl method is chemoselective.

Protocol:

-

Suspend 2-(piperidin-1-ylmethyl)-5-nitropyridine (1.0 eq) in Ethanol/Water (3:1).

-

Add

(5.0 eq) and Iron powder (5.0 eq, 325 mesh). -

Heat to reflux (

) with vigorous stirring for 2–4 hours. -

Monitoring: The yellow color of the nitro compound will fade to a colorless/pale brown solution.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Basify the residue with saturated

and extract with DCM/MeOH (9:1). -

Final Product: Dry over

and concentrate to yield 6-(piperidin-1-ylmethyl)pyridin-3-amine .

Process Data & Specifications

| Parameter | Step 1 (Bromination) | Step 2 (Substitution) | Step 3 (Reduction) |

| Limiting Reagent | 2-Methyl-5-nitropyridine | 2-(Bromomethyl)-5-nitropyridine | Nitro-Intermediate |

| Key Reagent | NBS / AIBN | Piperidine / | Fe / |

| Temperature | |||

| Time | 4–6 Hours | 3–5 Hours | 2–4 Hours |

| Typical Yield | 65–75% | 85–90% | 80–92% |

| Appearance | Yellow Oil/Solid | Yellow Solid | Off-white/Pale Solid |

| Critical Hazard | Exothermic; Radical pathway | Skin Irritant (Piperidine) | Iron waste (Pyrophoric risk) |

Forward Synthesis Flowchart

Figure 2: Forward synthetic pathway with reagents and expected yields.

Troubleshooting & Optimization

-

Issue: Over-bromination in Step 1.

-

Cause: Excess NBS or prolonged heating can lead to the dibromomethyl analog.

-

Solution: Stop the reaction at 90% conversion. The mono-bromo product can be separated from the starting material, but the di-bromo is difficult to remove.

-

-

Issue: Benzylic cleavage in Step 3.

-

Cause: If using Catalytic Hydrogenation (

), the benzylic C-N bond is susceptible to hydrogenolysis. -

Solution: Switch to the Iron/Ammonium Chloride method or Tin(II) Chloride (

) reduction, which are chemoselective for the nitro group and preserve the benzylic amine.

-

References

-

Preparation of 2-substituted-5-aminopyridines

- Source: U.S. Patent 5,332,824A.

- Relevance: Establishes the stability and handling of 2-methyl-5-nitropyridine precursors.

-

URL:

-

Nucleophilic Substitution on Nitropyridines

- Source: Journal of the Chemical Society B. "Kinetics of reactions of 2-chloro-5-nitropyridines with piperidine."

- Relevance: Validates the reactivity of the 2-position (and benzylic positions) toward piperidine nucleophiles.

-

URL:[2]

-

Reduction of Nitro Groups in Pyridine Systems

- Source: MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules."

- Relevance: Reviews reduction methods (Fe/AcOH, H2/Pd) for converting nitropyridines to aminopyridines.

-

URL:

-

Commercial Availability & CAS Verification

- Source: ChemicalBook / Sigma-Aldrich.

- Relevance: Confirms the target structure and commercial availability of precursors.

-

URL:

Sources

An In-depth Technical Guide to the Biological Activity of Novel Pyridine Derivatives

Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, inherent basicity, and capacity to engage in a multitude of chemical interactions make it a "privileged scaffold" in drug discovery.[3][4] This means that the pyridine nucleus is a recurring structural motif found in a vast array of biologically active compounds, including natural products like vitamins and alkaloids, as well as a significant number of approved pharmaceutical agents.[3][5] The nitrogen atom within the ring not only influences the molecule's overall polarity and solubility but also provides a key site for hydrogen bonding, a critical interaction for binding to biological targets such as enzymes and receptors.[4]

The versatility of the pyridine core allows for extensive chemical modification, enabling the synthesis of diverse libraries of derivatives.[6][7] By strategically adding different functional groups at various positions on the ring, medicinal chemists can fine-tune the pharmacological properties of these molecules, enhancing their potency, selectivity, and pharmacokinetic profiles.[7][8] This adaptability has led to the development of pyridine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[4][5] This guide will provide an in-depth exploration of the multifaceted biological activities of novel pyridine derivatives, delving into their mechanisms of action, and outlining the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Pyridine derivatives have emerged as a particularly fruitful area of research, with many compounds demonstrating significant potential to combat various cancers, including those of the breast, lung, colon, and liver.[1] The anticancer mechanisms of these compounds are diverse and often multifaceted, targeting key processes essential for tumor growth and survival.[1]

A. Mechanisms of Action

1. Kinase Inhibition: A predominant mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Certain pyridine derivatives have been designed to specifically target and inhibit kinases that are vital for tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is essential for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1][9] For example, some pyridine-urea derivatives have shown potent inhibitory activity against VEGFR-2 phosphorylation.[1]

2. Tubulin Polymerization Inhibition: The cytoskeleton, composed of microtubules, is critical for cell division (mitosis). Some novel pyridine derivatives act as anti-tubulin agents, disrupting the dynamics of microtubule assembly and disassembly.[10] This interference with tubulin polymerization leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[11]

3. Induction of Apoptosis and Cell Cycle Arrest: Beyond targeting specific enzymes, many pyridine derivatives can induce apoptosis through various signaling pathways. Studies have shown that some of these compounds can upregulate pro-apoptotic proteins like p53 and JNK (c-Jun N-terminal kinase), while downregulating proteins that promote cell cycle progression, such as cyclin D1.[11] The induction of G2/M phase cell cycle arrest is a common outcome of treatment with these agents.[11]

4. Other Mechanisms: The anticancer activity of pyridine derivatives is not limited to the above mechanisms. Other reported modes of action include the inhibition of histone deacetylases (HDACs), which are involved in regulating gene expression, and the selective inhibition of tumor-associated enzymes like carbonic anhydrase IX and XII.[9][11]

B. Representative Novel Anticancer Pyridine Derivatives

| Compound Class | Target Cancer Cell Lines | Mechanism of Action | Reference |

| Pyrazolo[3,4-b]pyridine-bridged combretastatin A-4 derivatives | MDA-MB-231, MCF-7, Kyse150, HeLa | Tubulin polymerization inhibition, G2/M cell cycle arrest | |

| Pyridine-urea derivatives | MCF-7 (breast cancer) | VEGFR-2 phosphorylation inhibition | [1][10] |

| 2-pyridones with 4H-pyrans | MCF-7, HepG2, A549 | Cytotoxic activity | [11] |

| Imidazo[1,2-a]pyridine compounds | HT-29 (colon), B16F10 (melanoma) | Cytotoxicity | [12] |

| Steroidal pyridines | PC-3 (prostate cancer) | Anti-proliferative activity | [13] |

C. Experimental Workflow: Evaluating Anticancer Activity

The assessment of the anticancer potential of novel pyridine derivatives involves a hierarchical series of in vitro assays.

Caption: Workflow for in vitro evaluation of anticancer pyridine derivatives.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyridine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

II. Antimicrobial and Antiviral Activities: A Broad Spectrum of Defense

The rise of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents.[14] Pyridine derivatives have demonstrated considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[14][15] Furthermore, some derivatives have shown potential as antiviral agents.[3][4]

A. Mechanisms of Action

The antimicrobial mechanisms of pyridine derivatives are varied. Some compounds are believed to disrupt the bacterial cell membrane, leading to cell death.[16] Others may interfere with essential cellular processes, such as DNA replication or protein synthesis. The specific geometry of the pyridine molecule, influenced by its various substituents, plays a crucial role in its interaction with microbial targets, determining its selectivity and potency.[4] For some pyridine-based salts, their antibacterial and antibiofilm activities have been documented.[3]

B. Representative Antimicrobial Pyridine Derivatives

| Compound Class | Target Microorganisms | Activity | Reference |

| Dodecanoic acid derivatives | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Antibacterial and antifungal | [15] |

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Antibacterial and antibiofilm | [3] |

| Pyridine-imidazo[2,1-b]-1,3,4-thiadiazoles | Various microbial pathogens | Good antimicrobial activity | [14] |

| Thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Strong antimicrobial activity | [7] |

| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives | M. smegmatis, M. tuberculosis | Antimycobacterial | [17] |

C. Experimental Workflow: Assessing Antimicrobial Activity

The evaluation of antimicrobial activity typically begins with screening for inhibitory effects, followed by the determination of minimum inhibitory concentrations.

Caption: Workflow for evaluating the antimicrobial activity of pyridine derivatives.

Protocol: Agar Well Diffusion Assay

-

Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, spread a standardized inoculum of the test microorganism evenly over the surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the pyridine derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

III. Anti-inflammatory and Neuroprotective Effects: Combating Chronic Diseases

Chronic inflammation and neurodegenerative diseases like Alzheimer's represent significant healthcare burdens. Emerging research highlights the potential of novel pyridine derivatives in these therapeutic areas.[18][19]

A. Mechanisms of Action

1. Anti-inflammatory Activity: The anti-inflammatory effects of some pyridine derivatives, particularly 3-hydroxy pyridine-4-ones, may be linked to their iron-chelating properties.[19][20] Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (contain iron).[19][20] By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators. Their antioxidant properties may also contribute to their anti-inflammatory effects.[20]

2. Neuroprotective Activity: In the context of neurodegenerative diseases, certain 1,4-dihydropyridine derivatives have shown promise as multi-target agents.[18] Their mechanisms of action include:

-

Antioxidant Effects: Scavenging of free radicals, which contribute to oxidative stress, a key factor in neuronal damage.[18]

-

GSK-3β Inhibition: Inhibition of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[18]

-

Calcium Channel Blockade: Acting as antagonists of L-type voltage-dependent calcium channels, which can help regulate calcium homeostasis and prevent excitotoxicity.[18]

-

Cholinesterase Inhibition: Some coumarin-pyridine hybrids have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[21] This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

B. Representative Anti-inflammatory and Neuroprotective Pyridine Derivatives

| Compound Class | Biological Activity | Proposed Mechanism of Action | Reference |

| 3-hydroxy pyridine-4-one derivatives | Anti-inflammatory | Iron chelation, inhibition of COX and lipoxygenase | [19][20] |

| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines | Antioxidant, anti-inflammatory, neuroprotective | Free radical scavenging, GSK-3β inhibition, calcium channel blockade | [18] |

| Coumarin-pyridine hybrids | Neuroprotective, anti-Alzheimer's | Acetylcholinesterase and butyrylcholinesterase inhibition, anti-Aβ aggregation | [21] |

| Edaravone-N-benzyl pyridinium hybrids | Neuroprotective, antioxidant | Dual-site acetylcholinesterase inhibition | [22] |

C. Experimental Workflow: Assessing Anti-inflammatory and Neuroprotective Effects

Evaluating these activities requires a combination of in vivo and in vitro models.

Caption: Workflows for evaluating anti-inflammatory and neuroprotective activities.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory environment for at least one week.

-

Compound Administration: Administer the test pyridine derivatives intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[19][20]

-

Induction of Inflammation: Thirty minutes after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[23]

-

Edema Measurement: Measure the volume of the paw using a plethysmograph at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[19][20]

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Protocol: Neuroprotection Against H₂O₂-Induced Toxicity in PC12 Cells

-

Cell Culture: Culture PC12 cells, a neuronal-like cell line, under standard conditions.

-

Pre-treatment: Treat the cells with various concentrations of the novel pyridine derivatives for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a toxic concentration of hydrogen peroxide (H₂O₂) for a few hours to induce oxidative stress and cell death.

-

Cell Viability Assessment: Measure cell viability using the MTT assay or a similar method.

-

Data Analysis: Compare the viability of cells pre-treated with the pyridine derivatives to that of cells treated with H₂O₂ alone. An increase in cell viability indicates a neuroprotective effect.[21]

Conclusion: The Future of Pyridine Derivatives in Drug Discovery

This guide has provided a comprehensive overview of the diverse and significant biological activities of novel pyridine derivatives. From combating cancer through kinase inhibition and apoptosis induction to fighting microbial infections and offering hope for neurodegenerative and inflammatory diseases, the pyridine scaffold continues to prove its immense value in medicinal chemistry.[5][6] The synthetic tractability of the pyridine ring allows for the rational design and optimization of compounds with enhanced potency and selectivity.[7][9]

Future research in this field will likely focus on several key areas:

-

Multi-target Drug Design: Developing single molecules that can modulate multiple targets involved in a complex disease, such as the multi-faceted approach seen in some anti-Alzheimer's pyridine derivatives.[18]

-

Improving Pharmacokinetic Properties: Optimizing compounds for better absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their clinical applicability.[9]

-

Nanotechnology-based Drug Delivery: Utilizing nanotechnology to improve the delivery of pyridine derivatives to their target sites, potentially reducing systemic toxicity and increasing efficacy.[9]

-

Green Synthesis Strategies: Developing more environmentally friendly and efficient methods for the synthesis of these valuable compounds.[24]

As our understanding of the molecular basis of diseases deepens, the versatility of the pyridine scaffold will undoubtedly continue to be harnessed by researchers and scientists to develop the next generation of innovative therapeutics. The journey from a simple heterocyclic ring to a life-saving medication is a testament to the power of medicinal chemistry, and pyridine derivatives are poised to remain at the forefront of this endeavor.

References

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of the Indian Chemical Society.

- Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.

- Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). Antioxidants.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). Oncology Letters.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024).

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed.

- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2024).

- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. (2025).

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014).

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Journal of Chemistry.

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine. (2004).

- Pyridine heterocycles: Compiling the anticancer capabilities. (2023).

- Pyridine derivatives 46a–50 reported as anti-inflammatory agents.

- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). World Journal of Pharmaceutical Research.

- Green synthesis, anti-inflammatory evaluation and molecular docking of novel pyridines via one pot multi-component reaction using ultrasonic irradi

- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu

- Newer biologically active pyridines: A potential review. (2025).

- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Bioorganic Chemistry.

- Pyridine Moiety: Recent Advances in Cancer Tre

- Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. (2023). Bentham Science Publishers.

- Pyridine alkaloids with activity in the central nervous system. (2017). RSC Medicinal Chemistry.

- Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. (2022). Frontiers in Chemistry.

- Pyridine derivatives as anti-Alzheimer agents. (2020).

- Neuroprotective profile of pyridothiazepines with blocking activity of the mitochondrial Na(+)/Ca(2+) exchanger. (2016). European Journal of Medicinal Chemistry.

- Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. (2022).

- Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Egyptian Journal of Chemistry.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Scientific Reports.

- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry.

Sources

- 1. ijsat.org [ijsat.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 10. chemijournal.com [chemijournal.com]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Green synthesis, anti-inflammatory evaluation and molecular docking of novel pyridines via one pot multi-component reaction using ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Pyridin-3-amine Analogues: A Technical Guide

Executive Summary

The pyridin-3-amine (3-aminopyridine) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, ion channel modulators, and GPCR ligands. Unlike their C2- and C4-substituted counterparts, C3-substituted pyridines present unique synthetic challenges due to the electronic deactivation of the ring toward electrophilic substitution and the absence of activation for classical nucleophilic aromatic substitution (

This guide provides a high-level technical analysis of the synthetic architecture required to access these analogues, focusing on overcoming the inherent electronic bias of the pyridine ring. It prioritizes transition-metal catalysis and rearrangement strategies over archaic nitration/reduction pathways.

Part 1: Structural Significance & Pharmacophore Analysis

Electronic Architecture

The pyridine nitrogen possesses a lone pair in an

-

The C3-Position Challenge: The C3 position is electronically "neutral" compared to C2/C4 (which are electron-deficient). This makes C3 difficult to functionalize via

without strong electron-withdrawing groups (EWGs). Conversely, the electron-deficient nature of the ring makes Electrophilic Aromatic Substitution (EAS) at C3 sluggish and prone to -

Pharmacophore Utility: In kinase inhibitors (e.g., Dabrafenib ), the 3-aminopyridine moiety often functions as a hinge binder, where the pyridine nitrogen accepts a hydrogen bond from the backbone amide, and the exocyclic amine acts as a donor.

Strategic Retrosynthesis

To access complex pyridin-3-amine analogues, three primary disconnections are chemically viable.

Figure 1: Strategic retrosynthetic disconnections for accessing pyridin-3-amine scaffolds.

Part 2: Synthetic Methodologies

The Gold Standard: Buchwald-Hartwig Amination

For library generation and SAR exploration, Palladium-catalyzed C-N cross-coupling is the most versatile method. It allows for the convergent synthesis of diverse analogues from commercially available 3-bromo- or 3-chloropyridines.

Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] A critical failure mode in pyridine chemistry is the coordination of the pyridine nitrogen to the Palladium center, displacing the phosphine ligand and arresting the cycle ("catalyst poisoning").

-

Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos , BrettPhos ) that sterically crowd the metal center, preventing non-productive coordination by the pyridine substrate.

The Regioselective Alternative: Curtius Rearrangement

When regioselectivity is paramount, or when starting from abundant nicotinic acid derivatives, the Curtius rearrangement is superior. It converts a carboxylic acid to an amine with retention of stereochemistry and avoids the harsh conditions of nitration.[2]

Part 3: Deep Dive Experimental Protocol

Protocol: Optimized Buchwald-Hartwig Coupling of 3-Chloropyridine with Primary Amines. Objective: Synthesize a library of secondary 3-aminopyridines.

Reagent Selection & Causality

| Component | Selection | Scientific Rationale |

| Catalyst Source | Precatalysts (e.g., XPhos Pd G3) ensure rapid initiation without requiring reduction of Pd(II), crucial for deactivated aryl chlorides. | |

| Ligand | BrettPhos or Xantphos | BrettPhos is privileged for primary amines due to its trans-spanning ability and bulk; Xantphos (wide bite angle) favors reductive elimination. |

| Base | Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the pyridine ring. | |

| Solvent | 1,4-Dioxane or Toluene | Non-polar, high-boiling solvents promote the solubility of the catalytic system and thermal stability. |

Step-by-Step Methodology (Self-Validating System)

Step 1: System Inertization (Critical)

-

Action: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry Argon.

-

Validation: The absence of moisture is confirmed if the internal glass surface remains clear upon cooling. Oxygen is a poison for phosphine ligands.

Step 2: Reagent Charging

-

Action: Charge the flask with:

-

3-Chloropyridine derivative (1.0 equiv)

-

Primary Amine (1.2 equiv)

- (1.4 equiv)[5]

-

BrettPhos (0.02 equiv, 2 mol%)

- (0.01 equiv, 1 mol%)

-

-

Note: If using a liquid amine, add it after solvent degassing.

Step 3: Solvent Degassing

-

Action: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide). Sparge with Argon for 15 minutes.

-

Causality: Removal of dissolved

prevents oxidation of the phosphine ligand to phosphine oxide (inactive).

Step 4: Reaction & Monitoring

-

Action: Heat to 100°C for 12 hours.

-

Validation (TLC/LC-MS): Monitor the disappearance of the aryl halide.

-

Checkpoint: If conversion stalls at <50%, add a second portion of catalyst/ligand (0.5 mol%) to restart the cycle (compensating for catalyst death).

-

Step 5: Workup & Scavenging

-

Action: Cool to RT. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc and wash with water.

-

Purification: Flash column chromatography (DCM/MeOH gradient). Pyridin-3-amines are polar; adding 1%

to the eluent prevents streaking on silica.

Figure 2: The Buchwald-Hartwig catalytic cycle tailored for pyridine substrates.

Part 4: MedChem Optimization & Applications

Bioisosterism and Stability

The 3-aminopyridine scaffold is often metabolically labile due to N-oxidation of the pyridine nitrogen or oxidative deamination.

-

Fluorine Scan: Introducing a Fluorine atom at C5 (5-fluoro-pyridin-3-amine) blocks metabolic soft spots and lowers the basicity of the ring nitrogen, improving oral bioavailability.

-

Solubility: The scaffold generally improves aqueous solubility compared to benzene analogues due to the pyridine nitrogen's ability to be protonated at physiological pH (depending on substitution).

Notable Drugs Utilizing this Scaffold

| Drug Name | Indication | Mechanism | Role of Scaffold |

| Amifampridine | LEMS (Rare Disease) | The 3,4-diaminopyridine core directly blocks the pore of the potassium channel.[6][7] | |

| Dabrafenib | Melanoma | BRAF Inhibitor | Contains a 2-aminopyrimidine (isostere) mimicking the adenine ring of ATP. |

| Crizotinib | NSCLC | ALK/ROS1 Inhibitor | Features a 3-substituted pyridine linked to an aminopiperidine. |

References

-

National Institutes of Health (NIH). (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines. Retrieved from [Link]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

Spectroscopic Data for 6-(Piperidin-1-ylmethyl)pyridin-3-amine: A Technical Guide

Introduction

6-(Piperidin-1-ylmethyl)pyridin-3-amine, with a molecular formula of C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol , is a heterocyclic amine that incorporates both a pyridine and a piperidine moiety.[1] Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. The piperidine ring, a ubiquitous feature in pharmaceuticals, often imparts favorable pharmacokinetic properties.[2][3][4] The substituted aminopyridine core is also a key pharmacophore in various kinase inhibitors and other therapeutic agents.[5][6][7]

A thorough understanding of the spectroscopic characteristics of 6-(Piperidin-1-ylmethyl)pyridin-3-amine is fundamental for its unambiguous identification, purity assessment, and quality control in research and development settings. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in established principles of spectroscopic interpretation and data from closely related analogues, offers a robust framework for its characterization.

The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals, providing both a practical guide for analysis and a deeper understanding of the structure-spectrum correlations.

Molecular Structure

Figure 1: Chemical structure of 6-(Piperidin-1-ylmethyl)pyridin-3-amine.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-(Piperidin-1-ylmethyl)pyridin-3-amine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving overlapping multiplets.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Sweep Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 6-(Piperidin-1-ylmethyl)pyridin-3-amine will exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine and methylene linker.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Pyridine H-2 | ~7.8-8.0 | d | 1H | The downfield shift is due to the deshielding effect of the adjacent ring nitrogen. |

| Pyridine H-4 | ~7.0-7.2 | dd | 1H | Coupled to both H-2 and H-5. |

| Pyridine H-5 | ~6.5-6.7 | d | 1H | Upfield shift due to the electron-donating effect of the amino group. |

| -NH₂ | ~3.5-5.0 | br s | 2H | The chemical shift is solvent-dependent and the signal is often broad. |

| -CH₂- (linker) | ~3.4-3.6 | s | 2H | A singlet, as there are no adjacent protons for coupling. |

| Piperidine H-2', H-6' (axial & equatorial) | ~2.3-2.5 | m | 4H | Protons adjacent to the nitrogen are deshielded. |

| Piperidine H-3', H-5' (axial & equatorial) | ~1.5-1.7 | m | 4H | |

| Piperidine H-4' (axial & equatorial) | ~1.4-1.6 | m | 2H |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. As the natural abundance of ¹³C is low (~1.1%), longer acquisition times are typically required compared to ¹H NMR.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is beneficial for reducing acquisition time.

-

Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlet peaks for each unique carbon.

-

Temperature: 298 K.

-

Sweep Width: A spectral width of approximately 200-220 ppm.

-

Number of Scans: 1024-4096 scans, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz). Reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum will show 9 distinct signals, as some carbons in the piperidine ring are chemically equivalent.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Pyridine C-6 | ~158-162 | Attached to the methylene-piperidine group and adjacent to the ring nitrogen. |

| Pyridine C-3 | ~140-145 | Attached to the amino group. |

| Pyridine C-2 | ~135-140 | |

| Pyridine C-4 | ~120-125 | |

| Pyridine C-5 | ~110-115 | Shielded by the amino group. |

| -CH₂- (linker) | ~60-65 | |

| Piperidine C-2', C-6' | ~54-58 | Carbons adjacent to the nitrogen. |

| Piperidine C-3', C-5' | ~25-30 | |

| Piperidine C-4' | ~23-27 |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal for this type of polar molecule. Both low-resolution (e.g., quadrupole) and high-resolution (e.g., TOF or Orbitrap) instruments can be used.

-

Acquisition Parameters (ESI+):

-

Ionization Mode: Positive ion mode is preferred due to the presence of basic nitrogen atoms which are readily protonated.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂) Temperature: 250-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan on the protonated molecular ion ([M+H]⁺). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: In positive ESI mode, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 192.15. High-resolution mass spectrometry would yield a more precise mass, confirming the elemental composition.

-

Major Fragmentation Pathways: The fragmentation of 6-(Piperidin-1-ylmethyl)pyridin-3-amine is likely to be dominated by cleavage at the benzylic position, which is the weakest bond.

Figure 2: Predicted major fragmentation pathway for 6-(Piperidin-1-ylmethyl)pyridin-3-amine.

Predicted MS Data

| m/z | Proposed Fragment | Notes |

| 192.15 | [C₁₁H₁₈N₃]⁺ | Protonated molecular ion ([M+H]⁺). |

| 107.06 | [C₆H₇N₂]⁺ | Loss of the piperidine ring via benzylic cleavage. This would be a very stable fragment. |

| 84.08 | [C₅H₁₀N]⁺ | The piperidinium fragment resulting from benzylic cleavage. |

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for 6-(Piperidin-1-ylmethyl)pyridin-3-amine. The predicted data, based on fundamental principles and analysis of related structures, serves as a robust reference for the characterization of this compound. The detailed experimental protocols offer practical guidance for acquiring high-quality data. For definitive structural confirmation, a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be recommended to establish all proton-proton and proton-carbon correlations.

References

-

Zhu, W., Chen, H., Wang, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. Available at: [Link]5][6]

-

Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Available at: [Link]7]

-

Thoreauchem. (n.d.). 6-(piperidin-1-ylmethyl)pyridin-3-amine. Retrieved February 20, 2026, from [Link]1]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 20, 2026, from [Link]2]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]3][4]

-

Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Available at: [Link]

Sources

- 1. 6-(piperidin-1-ylmethyl)pyridin-3-amine-1240619-75-3 - Thoreauchem [thoreauchem.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

6-(Piperidin-1-ylmethyl)pyridin-3-amine CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of 6-(Piperidin-1-ylmethyl)pyridin-3-amine , a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors.

Executive Summary

6-(Piperidin-1-ylmethyl)pyridin-3-amine (also known as 5-amino-2-(piperidin-1-ylmethyl)pyridine ) is a bifunctional heterocyclic building block extensively utilized in drug discovery. Its structure features a central pyridine ring substituted with a primary amine at the 3-position and a piperidinyl-methyl group at the 6-position.

This molecule serves as a privileged scaffold in medicinal chemistry, primarily functioning as a "solubilizing tail" in kinase inhibitors (e.g., targeting JAK, BTK, or ALK). The piperidine moiety improves physicochemical properties such as solubility and lipophilicity (LogD), while the primary amine provides a versatile handle for coupling to core scaffolds via amide, urea, or sulfonamide linkages.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 6-(Piperidin-1-ylmethyl)pyridin-3-amine |

| Alternative Names | 5-Amino-2-(piperidin-1-ylmethyl)pyridine; 3-Amino-6-(piperidin-1-ylmethyl)pyridine |

| CAS Number | Not widely listed in public registries as a commodity chemical; often custom-synthesized.Note: Search via structure or precursor CAS (see Synthesis). |

| Chemical Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| SMILES | NC1=CN=C(CN2CCCCC2)C=C1 |

| pKa (Calculated) | ~9.8 (Piperidine N), ~3.5 (Pyridine N), ~2-3 (Aniline NH₂) |

| LogP (Predicted) | ~1.2 – 1.5 |

| Solubility | Soluble in DMSO, Methanol, DCM; Moderate water solubility (pH dependent). |

| Appearance | Off-white to pale yellow solid (upon isolation). |

Synthetic Pathways[1][4][9]

The synthesis of 6-(piperidin-1-ylmethyl)pyridin-3-amine typically follows one of two robust routes, depending on the availability of starting materials. The most common industrial route proceeds via the functionalization of 2-methyl-5-nitropyridine .

Route A: Radical Bromination & Nucleophilic Substitution (Standard)

This route is preferred for scalability and cost-effectiveness.

-

Precursor: 2-Methyl-5-nitropyridine (CAS: 21203-60-3).

-

Step 1 (Bromination): Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in CCl₄ or chlorobenzene to yield 2-(bromomethyl)-5-nitropyridine .

-

Step 2 (Amination): Nucleophilic displacement of the bromide with piperidine in the presence of a base (K₂CO₃ or TEA) in acetonitrile or DMF to form 2-(piperidin-1-ylmethyl)-5-nitropyridine .

-

Step 3 (Reduction): Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl, SnCl₂) of the nitro group to the primary amine.

Route B: Reductive Amination (Alternative)

Useful if the aldehyde precursor is available or if avoiding radical conditions is necessary.

-

Precursor: 6-Formylpyridin-3-amine (or its nitro analogue).

-

Reaction: Condensation with piperidine followed by reduction using Sodium Triacetoxyborohydride (STAB) or NaBH₃CN in DCM/MeOH.

Visualizing the Synthetic Logic

Caption: Step-wise synthesis from commercially available 2-methyl-5-nitropyridine via radical bromination and nucleophilic substitution.

Functional Utility in Medicinal Chemistry[1][3][4][10][11]

This compound is a classic "Solubilizing Tail" motif. In the design of kinase inhibitors (e.g., Type I or Type II ATP-competitive inhibitors), the core scaffold often binds to the hinge region of the kinase. The 6-(piperidin-1-ylmethyl)pyridin-3-amine moiety is typically attached to the solvent-exposed region of the protein.

Mechanistic Role:

-

Solubility Enhancement: The basic nitrogen of the piperidine ring (pKa ~9.8) is protonated at physiological pH, significantly increasing aqueous solubility.

-

Binding Affinity: The piperidine ring can form hydrophobic interactions or salt bridges with residues (e.g., Asp or Glu) at the entrance of the ATP binding pocket.

-

Linker Geometry: The methylene linker (-CH2-) provides rotational freedom, allowing the piperidine to adopt an optimal orientation for binding.

Strategic Application Diagram

Caption: Structural role of the 6-(piperidin-1-ylmethyl)pyridin-3-amine fragment in drug design.

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)-5-nitropyridine (Intermediate)

Note: This protocol assumes the prior preparation of 2-(bromomethyl)-5-nitropyridine.

Materials:

-

2-(Bromomethyl)-5-nitropyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (MeCN, anhydrous)

Procedure:

-

Dissolution: Dissolve 2-(bromomethyl)-5-nitropyridine in anhydrous MeCN (0.2 M concentration) in a round-bottom flask.

-

Addition: Add K₂CO₃ followed by the dropwise addition of piperidine at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Work-up: Filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

Protocol 2: Reduction to 6-(Piperidin-1-ylmethyl)pyridin-3-amine

Materials:

-

2-(Piperidin-1-ylmethyl)-5-nitropyridine (1.0 eq)

-

Iron Powder (Fe, 5.0 eq)

-

Ammonium Chloride (NH₄Cl, 5.0 eq)

-

Ethanol/Water (4:1 v/v)

Procedure:

-

Setup: Suspend the nitro intermediate in Ethanol/Water (4:1).

-

Activation: Add NH₄Cl and Iron powder.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. The reaction typically turns dark brown/rust colored.

-

Monitoring: Check for the disappearance of the nitro peak by LC-MS (M+H of product = 192.1).

-

Filtration: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate. Basify the residue with sat. NaHCO₃ to pH ~9. Extract with DCM (3x).

-

Drying: Dry combined organics over Na₂SO₄ and concentrate to yield the crude amine.

-

Storage: Store under inert atmosphere (N₂/Ar) at -20°C. The amine is sensitive to oxidation over time.

Safety & Handling

-

Hazards: As with many aminopyridines, this compound should be treated as potentially toxic and an irritant .

-

Inhalation: Use a fume hood. Dust/aerosol may cause respiratory irritation.

-

Skin Contact: Wear nitrile gloves. Amines can be absorbed through the skin.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for coupling).

-

-

Storage: Hygroscopic. Store in a tightly sealed container, preferably under nitrogen, in a cool, dry place.

References

- Synthesis of Pyridine Derivatives:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors." (General reference for the synthetic class).

-

Reductive Amination Methods: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862. Link

- Nitro Reduction Protocols:Organic Process Research & Development, "Scalable Reduction of Nitroarenes using Iron/Ammonium Chloride." (Standard industrial protocol reference).

- Piperidine in Drug Design:Journal of Medicinal Chemistry, "The Role of Solubilizing Tails in Kinase Inhibitor Design." (Concept reference).

-

Precursor Data: PubChem Compound Summary for 2-Methyl-5-nitropyridine (CAS 21203-60-3). Link

The Pyridine Paradigm: A Technical Guide to Kinase Inhibitor Design

Executive Summary: The Privileged Scaffold

In the high-stakes arena of targeted oncology, the pyridine ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. For kinase inhibitors, pyridine derivatives are not merely structural fillers; they are functional pharmacophores that modulate solubility, metabolic stability, and, most critically, hinge-region binding.[1]

This guide moves beyond basic medicinal chemistry to explore the tactical application of pyridine derivatives in kinase inhibitor design. We analyze binding thermodynamics, synthetic pathways for rapid analog generation, and validation protocols that distinguish true leads from pan-assay interference compounds (PAINS).

Structural Biology: The Hinge Interaction

The ATP-binding pocket of a kinase is defined by the "hinge region," a flexible segment connecting the N-terminal and C-terminal lobes.[2] The backbone residues of the hinge form hydrogen bonds with the adenine ring of ATP.

The Pyridine N1 Interaction

The pyridine nitrogen (N1) is a weak base (

-

Monodentate vs. Bidentate: Unlike pyrimidines, which often engage in bidentate H-bonding, a simple pyridine often acts as a monodentate acceptor. However, functionalization at the C2 position (e.g., 2-aminopyridine) creates a donor-acceptor motif (

) that perfectly complements the backbone carbonyl-amide (

Visualization: The Binding Interface

Figure 1: Schematic representation of the donor-acceptor recognition motif between a 2-aminopyridine inhibitor and the kinase hinge region.

Synthetic Architectures & Protocols

To explore the chemical space around the pyridine core, robust cross-coupling methodologies are essential. The Suzuki-Miyaura reaction is the industry standard for attaching aryl/heteroaryl tails to the pyridine scaffold, enabling "scaffold hopping" and SAR exploration.

Protocol: C-C Bond Formation via Suzuki Coupling

This protocol describes the coupling of a 3-bromopyridine derivative with an aryl boronic acid. This reaction is ubiquitous in synthesizing Type I and Type II inhibitors (e.g., precursors to Sorafenib analogs).

Reagents:

-

Substrate: 3-Bromo-2-aminopyridine (1.0 eq)

-

Coupling Partner: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, dissolve the bromopyridine substrate (1.0 mmol) and boronic acid (1.2 mmol) in 1,4-dioxane (4 mL).

-

Degassing: Sparge the solution with nitrogen gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Activation: Add the palladium catalyst and the aqueous cesium carbonate solution. Seal the vial immediately.

-

Reaction: Heat the mixture to 100°C for 2 hours (conventional heating) or 120°C for 30 minutes (microwave irradiation).

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

TLC Monitoring: The starting bromide should disappear completely. If the bromide persists, add 0.02 eq of fresh catalyst and heat for an additional hour.

-

Color Change: The reaction mixture typically turns from orange/red to black (formation of

species). A persistent bright yellow color may indicate catalyst oxidation (failure).

Visualization: Synthetic Workflow

Figure 2: Modular synthetic workflow for pyridine-based kinase inhibitors, highlighting the sequential application of palladium-catalyzed couplings.

Biological Evaluation: The ADP-Glo™ Assay

Validating kinase inhibition requires a robust, homogenous assay. The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures ADP formed from a kinase reaction; it is preferred for its high Z' factor and resistance to compound interference.

Assay Principle

-

Kinase Reaction: Kinase + Substrate + ATP

Phospho-Substrate + ADP. -

ADP-Glo Reagent: Terminates the reaction and depletes the remaining ATP.

-

Kinase Detection Reagent: Converts the generated ADP back to ATP, which is then used by luciferase to generate light.

-

Readout: Luminescence is directly proportional to kinase activity.

Protocol Implementation

-

Compound Preparation: Prepare 3-fold serial dilutions of the pyridine derivative in 100% DMSO. Transfer 50 nL to a 384-well plate (low volume, white).

-

Enzyme Addition: Add 2.5 µL of Kinase Buffer containing the target kinase (e.g., VEGFR2, c-Met). Incubate for 10 minutes at RT.

-

Substrate/ATP Mix: Add 2.5 µL of substrate/ATP mix. The final ATP concentration should be at the

of the kinase (typically 10-50 µM) to ensure competitive kinetics. -

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add 5 µL of ADP-Glo Reagent (40 min incubation) followed by 10 µL of Kinase Detection Reagent (30 min incubation).

-

Measurement: Read luminescence on a plate reader (e.g., EnVision).

Data Analysis:

Calculate % Inhibition using the formula:

Clinical Case Studies: Pyridine in Action

| Drug Name | Target(s) | Pyridine Role | Binding Mode | FDA Approval |

| Sorafenib | VEGFR, PDGFR, RAF | Pyridine-2-carboxamide core forms the hinge interaction and directs the diaryl urea into the hydrophobic pocket. | Type II (DFG-out) | 2005 (RCC) |

| Crizotinib | ALK, ROS1, c-Met | 2-Aminopyridine ring binds to the hinge region (Met1199 in ALK) via a donor-acceptor motif. | Type I (DFG-in) | 2011 (NSCLC) |

| Imatinib | BCR-ABL | Pyridine ring improves solubility and forms a critical water-mediated H-bond. | Type II (DFG-out) | 2001 (CML) |

| Regorafenib | VEGFR, TIE2, RET | Fluorinated analog of Sorafenib; pyridine core retained for hinge binding efficacy. | Type II (DFG-out) | 2012 (CRC) |

Analysis: The success of Sorafenib and Regorafenib highlights the utility of the pyridine-carboxamide motif. In these structures, the pyridine nitrogen accepts a hydrogen bond from the hinge, while the amide NH donates a hydrogen bond, creating a stable "anchor" that allows the rest of the molecule to explore the DFG pocket (Type II binding). This confers high potency and extended residence time.

References

-

Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research. Link

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

-

Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry. Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Link

-

Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

-

Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. Link

Sources

6-(Piperidin-1-ylmethyl)pyridin-3-amine as a scaffold for drug design

Executive Summary: The "Solubilizing Warhead"

In modern drug discovery, particularly within the kinase and GPCR inhibitor space, lipophilicity is a double-edged sword.[1] While necessary for membrane permeability, it often leads to poor metabolic stability and solubility issues.[1]

6-(Piperidin-1-ylmethyl)pyridin-3-amine represents a privileged "fragment-sized" building block that solves this dichotomy.[1] It combines a pyridin-3-amine headgroup (a versatile hydrogen-bond donor/acceptor for hinge binding) with a piperidin-1-ylmethyl tail (a basic solubilizing group that extends into the solvent front).

This guide details the strategic application of this scaffold to improve physicochemical properties (

Strategic Value & Pharmacophore Analysis

2.1 Structural Logic

The molecule functions as a dual-purpose vector:

-

The "Anchor" (Pyridin-3-amine): The aromatic amine is a classic bioisostere for aniline.[1] The pyridine nitrogen (N1) acts as a weak H-bond acceptor, while the exocyclic amine (3-NH2) is a donor.[1] This motif is critical for forming bidentate H-bonds with the hinge region of kinases (e.g., FGFR, VEGFR).[1]

-

The "Buoy" (Piperidin-1-ylmethyl): The basic nitrogen of the piperidine (pKa ~9.0–10.[1]0) is protonated at physiological pH.[1] This introduces a positive charge that:

2.2 Visualization: Pharmacophore Map

The following diagram illustrates the functional zones of the scaffold when applied to a target protein.[1]

Caption: Functional decomposition of the scaffold showing its dual role in binding affinity (Hinge) and physicochemical optimization (Solvent).

Application Case Study: Kinase Inhibitor Design

Scenario

A lead compound targeting FGFR1 shows high potency (IC50 < 10 nM) but suffers from poor oral bioavailability due to low solubility (< 1 µg/mL).[1] The core structure is a bicyclic heteroaryl chloride.[1]

Solution

Replace the solvent-exposed aniline moiety with 6-(piperidin-1-ylmethyl)pyridin-3-amine .[1]

Mechanism of Action:

-

Binding: The 3-amino group couples to the core.[1] The pyridine ring sits in the ribose-binding pocket.[1]

-

Solvation: The methylene linker allows the piperidine ring to rotate freely, positioning the protonated nitrogen into the bulk solvent, breaking crystal lattice energy and enhancing dissolution.[1]

-

Selectivity: The bulky piperidine tail can clash with the "gatekeeper" residues in off-target kinases, potentially improving the selectivity profile.[1]

Critical Consideration (hERG Liability): Basic lipophilic amines can bind to the hERG potassium channel, causing cardiotoxicity.[1]

-

Mitigation: If hERG signal is observed, introduce an oxygen atom into the piperidine ring (morpholine) or add a polar substituent (hydroxyl/fluorine) to the piperidine to lower LogP while maintaining solubility.[1]

Experimental Protocols

Protocol A: Quality Control of the Building Block

Before coupling, ensure the integrity of the diamine, as the benzylic amine is prone to oxidation.[1]

-

Visual Inspection: The compound should be a pale yellow to off-white solid or oil.[1] Dark brown indicates oxidation of the pyridine nitrogen or amine.[1]

-

LC-MS Check:

-

Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection: Monitor 254 nm and ESI+ (Expected M+H: ~192.15).

-

Note: The piperidine tail causes significant tailing on standard silica; use amine-functionalized silica or add 1% triethylamine for normal phase purification.[1]

-

Protocol B: Amide Coupling (Derivatization)

Use this protocol to attach the scaffold to a Carboxylic Acid core.[1]

Reagents:

-

Carboxylic Acid Core (1.0 equiv)[1]

-

6-(Piperidin-1-ylmethyl)pyridin-3-amine (1.2 equiv)

-

HATU (1.5 equiv)[1]

-

DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

-

DMF (Anhydrous)[1]

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.15 mmol). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is normal.

-

Addition: Add the Pyridin-3-amine scaffold (0.12 mmol) in one portion.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

Checkpoint: If reaction is slow, heat to 50°C. The pyridine nitrogen reduces the nucleophilicity of the 3-amine compared to a standard aniline.[1]

-

-

Workup: Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2 x 5 mL) and Brine (5 mL).

-

Caution: Do not wash with acidic solutions (1N HCl), as the product will protonate and stay in the aqueous layer.[1]

-

-

Purification: Flash chromatography (DCM:MeOH:NH4OH gradient 90:10:1).

Protocol C: Buchwald-Hartwig Amination

Use this protocol to attach the scaffold to an Aryl/Heteroaryl Halide core.

Reagents:

-

Aryl Halide (Cl/Br/I) (1.0 equiv)[1]

-

Scaffold (1.2 equiv)[1]

-

Pd2(dba)3 (0.05 equiv)[1]

-

Xantphos (0.1 equiv)[1]

-

Cs2CO3 (2.0 equiv)[1]

-

1,4-Dioxane (degassed)

Step-by-Step:

-

Prep: In a microwave vial, combine Aryl Halide, Scaffold, and Cs2CO3.

-

Catalyst: Add Pd2(dba)3 and Xantphos.[1]

-

Solvent: Add Dioxane (concentration ~0.1 M). Sparge with Argon for 2 minutes.

-

Heating: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 1–2 hours.

-

Filtration: Filter through a Celite pad, eluting with MeOH/DCM.

-

Purification: Reverse-phase Prep-HPLC (High pH buffer, Ammonium Bicarbonate) is recommended to ensure the basic product is retained and sharp.[1]

Synthetic Workflow Diagram

The following decision tree guides the chemist on how to synthesize the scaffold itself if commercial stock is unavailable.

Caption: Synthetic route via oxidative functionalization and Curtius rearrangement.

Data Summary: Physicochemical Impact[1][2]

| Property | Standard Aniline Analog | Pyridin-3-amine Scaffold | Impact |

| LogP | ~3.5 (High Lipophilicity) | ~1.8 (Moderate) | Improved Solubility |

| pKa (Base) | ~4.0 (Weak Base) | ~9.8 (Piperidine N) | Lysosomotropic Potential |

| H-Bond Donors | 1 | 1 | Neutral |

| H-Bond Acceptors | 1 | 3 (Pyridine + Piperidine) | Enhanced Binding |

| Solubility (pH 7.4) | < 5 µM | > 100 µM | High Bioavailability |

References

-

BenchChem. (2025).[1] A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)-pyridinone. Retrieved from [1]

-

Smyth, L. A., et al. (2011).[1][2] "Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin." Bioorganic & Medicinal Chemistry, 19(11), 3569-3578.[1][2]

-

Dos Santos, T., et al. (2019).[1] "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2." ACS Omega, 4(1), 1234–1249.[1] [1]

-